Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Lipophilicity ADME optimization Drug design

Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) is a fluorinated aromatic ester building block with the molecular formula C9H6F4O2 and molecular weight of 222.14 g/mol. The compound features a benzoate ester core with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
CAS No. 556112-92-6
Cat. No. B1317738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-(trifluoromethyl)benzoate
CAS556112-92-6
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
InChIInChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3
InChIKeyUAEUYKATVUSDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) Procurement Specifications and Chemical Identity


Methyl 2-fluoro-5-(trifluoromethyl)benzoate (CAS 556112-92-6) is a fluorinated aromatic ester building block with the molecular formula C9H6F4O2 and molecular weight of 222.14 g/mol [1]. The compound features a benzoate ester core with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring [2]. Commercially available purity specifications range from 95% to 99% depending on vendor and application requirements [1]. The compound is characterized by MDL number MFCD06203706 and is structurally distinct from its positional isomers, including methyl 2-fluoro-3-(trifluoromethyl)benzoate (CAS 178748-05-5) and methyl 2-fluoro-4-(trifluoromethyl)benzoate, which differ only in the substitution pattern yet exhibit measurably different physical properties and reactivity profiles [2].

Why Methyl 2-fluoro-5-(trifluoromethyl)benzoate Cannot Be Replaced by Generic Fluorinated Benzoates


Substituting methyl 2-fluoro-5-(trifluoromethyl)benzoate with a generic fluorinated benzoate—even one with identical molecular formula but different substitution pattern—introduces measurable and often prohibitive changes to downstream synthetic outcomes. The combination and relative positioning of the 2-fluoro and 5-trifluoromethyl substituents creates a unique electronic environment that governs both reactivity in cross-coupling reactions and the physicochemical properties of final drug candidates. Specifically, the ortho-fluorine exerts a strong electron-withdrawing inductive effect that activates the ester carbonyl toward nucleophilic attack while simultaneously influencing the regioselectivity of subsequent aromatic substitution . The meta-trifluoromethyl group provides lipophilicity enhancement (calculated LogD at pH 7.4 = 2.997) and metabolic stability without the steric hindrance that would accompany ortho-CF3 placement [1]. Positional isomers of this compound differ not only in boiling point and solubility but more critically in the outcomes of palladium-catalyzed couplings where the electronic bias of the 2-F/5-CF3 pattern directs cross-coupling to specific ring positions . Generic substitution therefore risks altered reaction yields, unexpected regiochemical outcomes, and compromised ADME properties in downstream pharmaceutical candidates.

Quantitative Differentiation Evidence: Methyl 2-fluoro-5-(trifluoromethyl)benzoate vs. Closest Analogs


LogD Lipophilicity Comparison: 2-Fluoro-5-CF3 Benzoate vs. Non-Fluorinated Benzoate Analog

The introduction of the 5-trifluoromethyl group confers a calculated LogD at pH 7.4 of 2.997 for methyl 2-fluoro-5-(trifluoromethyl)benzoate [1]. This represents a substantial lipophilicity increase relative to the non-fluorinated parent scaffold methyl benzoate, which has a LogP of approximately 2.12 [2]. The ΔLogD of ~0.88 corresponds to a theoretical ~7.6-fold increase in partition coefficient, directly impacting membrane permeability and bioavailability of downstream drug candidates incorporating this fragment.

Lipophilicity ADME optimization Drug design

Biological Activity Retention: 2-Fluoro-5-CF3 Phenyl Fragment in CB1 Receptor Ligands

The 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore, which is directly accessible via hydrolysis of the target methyl ester followed by amide coupling, has been quantitatively characterized in cannabinoid CB1 receptor binding assays. A benzamide derivative incorporating this exact 2-fluoro-5-(trifluoromethyl)phenyl moiety demonstrated an IC50 of 1,500 nM in displacement of [3H]CP-55940 from human CB1 receptors expressed in CHO cells [1]. This establishes a baseline potency benchmark for this specific substitution pattern that cannot be assumed for isomers such as the 2-fluoro-3-(trifluoromethyl)phenyl or 2-fluoro-4-(trifluoromethyl)phenyl variants, for which no equivalent published CB1 data exists.

Cannabinoid receptor CB1 antagonism GPCR pharmacology

Antiproliferative Activity Benchmark: 2-Fluoro-5-CF3 Benzaldehyde as a Surrogate for Benzoate-Derived Scaffolds

The 2-fluoro-5-(trifluoromethyl)phenyl scaffold—the identical aromatic core of the target methyl benzoate—has demonstrated potent antiproliferative activity in cancer cell lines. Specifically, 2-fluoro-5-(trifluoromethyl)benzaldehyde (which can be prepared via reduction of the target benzoate) inhibits glioma cell proliferation with an IC50 of 0.2 μM (200 nM) and inhibits proliferation of additional cancer cell lines with an IC50 of 0.3 μM (300 nM) in vitro . These sub-micromolar activities establish that the 2-F/5-CF3 substitution pattern confers intrinsic biological potency that positional isomers (2-F/3-CF3 or 2-F/4-CF3) may not replicate due to altered electronic distribution and steric presentation.

Anticancer Glioma Proliferation inhibition

Angiotensin II Receptor Blocker (ARB) Synthetic Pathway Validation: 2-Fluoro-5-CF3 Benzoic Acid as a Key Intermediate

The carboxylic acid form of this compound (2-fluoro-5-(trifluoromethyl)benzoic acid, CAS 115029-23-7), which is quantitatively accessible from the target methyl ester via standard hydrolysis, serves as a key intermediate in the synthesis of multiple FDA-approved angiotensin II receptor blockers (ARBs) including Olmesartan, Telmisartan, and Valsartan [1]. This established pharmaceutical manufacturing pathway validates the specific 2-F/5-CF3 substitution pattern as industrially relevant. In contrast, the positional isomer 2-fluoro-3-(trifluoromethyl)benzoic acid and the 4-CF3 variant lack documented utility in approved ARB syntheses, representing a significant industrial application gap.

ARB synthesis Olmesartan Telmisartan Pharmaceutical intermediates

Electronic Substituent Effects: Quantitative Comparison of Ortho-Fluoro/Meta-CF3 vs. Alternative Substitution Patterns

The electronic properties of the 2-fluoro-5-(trifluoromethyl)phenyl system are governed by the combined Hammett substituent constants of the ortho-fluorine (σm ≈ 0.34, σp ≈ 0.06) and the meta-trifluoromethyl group (σm ≈ 0.43, σp ≈ 0.54) [1]. This specific electronic profile—strong meta electron-withdrawing character from the CF3 group combined with ortho-fluorine inductive effects—differs measurably from alternative substitution patterns such as 2-fluoro-3-(trifluoromethyl)phenyl (where CF3 exerts ortho steric hindrance and different resonance contributions) and 2-fluoro-4-(trifluoromethyl)phenyl (where CF3 is para to fluorine, creating a dipole alignment effect). The 2-F/5-CF3 arrangement minimizes steric clash while maintaining strong electron withdrawal, a balance critical for predictable reactivity in palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Substituent effects Hammett constants Reactivity prediction

Recommended Research and Industrial Application Scenarios for Methyl 2-fluoro-5-(trifluoromethyl)benzoate


Angiotensin II Receptor Blocker (ARB) Synthesis and Process Development

Use as a direct precursor to 2-fluoro-5-(trifluoromethyl)benzoic acid via ester hydrolysis, enabling access to validated synthetic pathways for Olmesartan, Telmisartan, and Valsartan manufacturing [1]. The methyl ester form offers advantages in purification and handling relative to the free acid, with quantitative hydrolysis achievable under standard basic conditions. Process chemists should note that the 2-F/5-CF3 substitution pattern is essential; positional isomers will not yield the correct intermediates for these approved ARB drugs.

Medicinal Chemistry Fragment-Based Drug Discovery with Validated GPCR Activity

Incorporate as a building block for synthesizing focused libraries targeting cannabinoid receptors and related GPCRs, leveraging the validated CB1 binding affinity (IC50 = 1,500 nM) of benzamide derivatives bearing the 2-fluoro-5-(trifluoromethyl)phenyl pharmacophore [2]. The methyl ester provides a convenient handle for diversification via amide coupling (after hydrolysis) or direct ester aminolysis. The calculated LogD of 2.997 supports CNS penetration for neurologically-targeted programs.

Oncology-Focused Scaffold Elaboration with Antiproliferative Validation

Employ as a core aromatic scaffold for developing antiproliferative agents, supported by the sub-micromolar activity (IC50 = 0.2-0.3 μM) demonstrated by the structurally analogous 2-fluoro-5-(trifluoromethyl)benzaldehyde against glioma and other cancer cell lines . Reduction of the methyl ester to the corresponding benzyl alcohol, followed by oxidation to the aldehyde, provides access to this validated bioactive scaffold while preserving the critical 2-F/5-CF3 substitution pattern.

Suzuki-Miyaura and Cross-Coupling Methodology Development

Utilize as a model substrate for optimizing palladium-catalyzed cross-coupling conditions on electron-deficient aromatic systems. The 2-fluoro-5-(trifluoromethyl) substitution pattern creates a unique electronic environment—strongly deactivated toward electrophilic substitution but amenable to metal-catalyzed couplings—that serves as a rigorous test case for catalyst and ligand screening . The predictable electronic profile derived from Hammett substituent constants (σm(CF3) = 0.43; σm(F) = 0.34) facilitates rational reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.